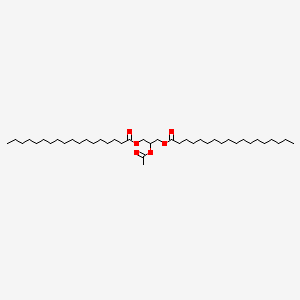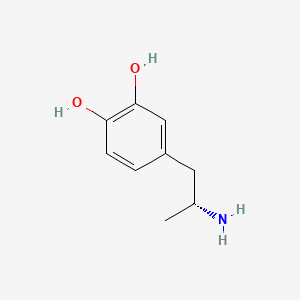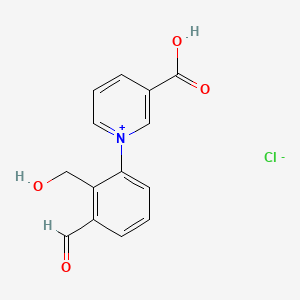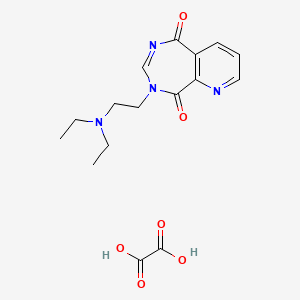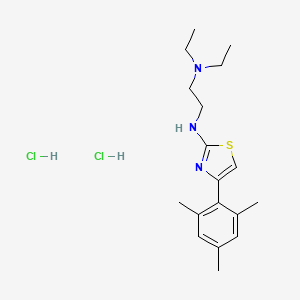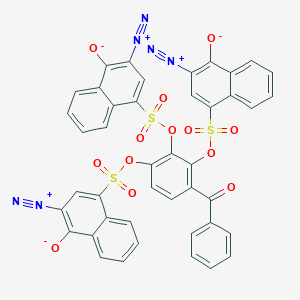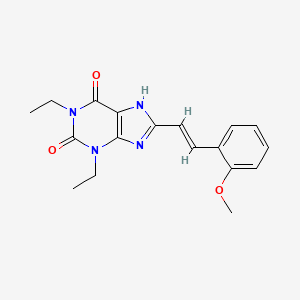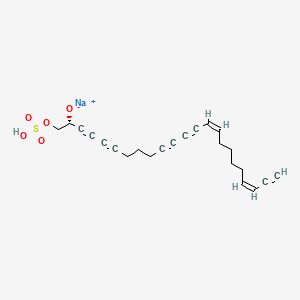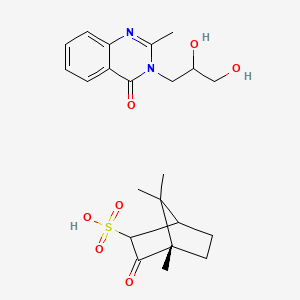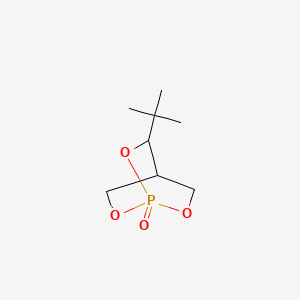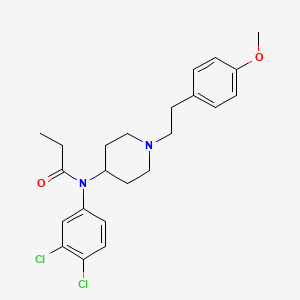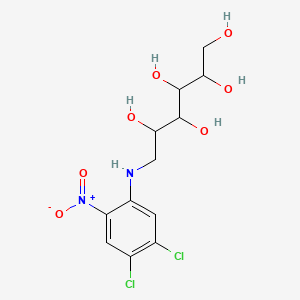
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of nitro and dichloro groups attached to a phenyl ring, which is further linked to a glucamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine typically involves the nitration of 4,5-dichloroacetanilide. The nitration process is carried out using a nitrating mixture comprising nitric acid and sulfuric acid. This method ensures high regioselectivity, resulting in the formation of 2-nitro-4,5-dichloroacetanilide with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized compounds that retain the core structure of this compound.
Aplicaciones Científicas De Investigación
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine exerts its effects involves interactions with specific molecular targets. The nitro and dichloro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine stands out due to its glucamine moiety, which imparts additional solubility and reactivity compared to similar compounds. This unique feature enhances its applicability in various research and industrial contexts.
Propiedades
Número CAS |
108751-29-7 |
|---|---|
Fórmula molecular |
C12H16Cl2N2O7 |
Peso molecular |
371.17 g/mol |
Nombre IUPAC |
6-(4,5-dichloro-2-nitroanilino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H16Cl2N2O7/c13-5-1-7(8(16(22)23)2-6(5)14)15-3-9(18)11(20)12(21)10(19)4-17/h1-2,9-12,15,17-21H,3-4H2 |
Clave InChI |
IIKLGEAJJCZMFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diaspartate de quinine [French]](/img/structure/B12763293.png)
